1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1422067-02-4
VCID: VC6837127
InChI: InChI=1S/C8H14N2O/c1-7(11)10-3-2-8(6-10)4-9-5-8/h9H,2-6H2,1H3
SMILES: CC(=O)N1CCC2(C1)CNC2
Molecular Formula: C8H14N2O
Molecular Weight: 154.213

1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone

CAS No.: 1422067-02-4

Cat. No.: VC6837127

Molecular Formula: C8H14N2O

Molecular Weight: 154.213

* For research use only. Not for human or veterinary use.

1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone - 1422067-02-4

Specification

CAS No. 1422067-02-4
Molecular Formula C8H14N2O
Molecular Weight 154.213
IUPAC Name 1-(2,6-diazaspiro[3.4]octan-6-yl)ethanone
Standard InChI InChI=1S/C8H14N2O/c1-7(11)10-3-2-8(6-10)4-9-5-8/h9H,2-6H2,1H3
Standard InChI Key WVMPOWXAPBHMBU-UHFFFAOYSA-N
SMILES CC(=O)N1CCC2(C1)CNC2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone features a spiro[3.4]octane core, where a six-membered diaza ring (2,6-diazaspiro) is fused to a four-membered cyclobutane ring. The ethanone group at position 6 introduces a ketone functionality critical for hydrogen bonding and molecular recognition (Table 1) .

Table 1: Chemical Identity of 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone

PropertyValue
CAS Number1422067-02-4
Molecular FormulaC₈H₁₄N₂O
Molecular Weight154.21 g/mol
IUPAC Name1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone
Key Functional GroupsSpirocyclic amine, ketone

The spirocyclic configuration imposes rigidity, reducing conformational entropy and enhancing binding affinity to target proteins . X-ray crystallography of analogous compounds reveals that the diazaspiro core adopts a chair-like conformation, optimizing interactions with enzymatic pockets such as monoacylglycerol lipase (MAGL) .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone involves multi-step organic transformations, as exemplified by methodologies applied to structurally related spiro derivatives . A representative route includes:

  • Michael Addition: Cyclobutane derivatives (e.g., 3-oxocyclobutanecarboxylic acid) undergo Michael addition with methyl acrylate in the presence of DBU, forming nitro intermediates .

  • Reduction and Cyclization: Nitro groups are reduced using NaBH₄/NiCl₂, followed by intramolecular cyclization with K₂CO₃ to form the spiro-lactam backbone .

  • Functionalization: The lactam is converted to the ethanone derivative via acetylation or carbamate formation, with final purification via chiral chromatography (e.g., SFC) .

Key Reaction

Cyclobutane derivative+Methyl acrylateDBUNitro intermediateNaBH4/NiCl2Amine intermediateK2CO3Spiro-lactamAcetylationTarget compound[1]\text{Cyclobutane derivative} + \text{Methyl acrylate} \xrightarrow{\text{DBU}} \text{Nitro intermediate} \xrightarrow{\text{NaBH}_4/\text{NiCl}_2} \text{Amine intermediate} \xrightarrow{\text{K}_2\text{CO}_3} \text{Spiro-lactam} \xrightarrow{\text{Acetylation}} \text{Target compound} \quad[1]

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the spirocyclic structure, with distinctive signals for the cyclobutane protons (δ 2.5–3.0 ppm) and the ethanone carbonyl (δ 207–210 ppm in 13C^{13}\text{C} NMR) . High-resolution mass spectrometry (HRMS) validates the molecular formula (m/z 154.21 for [M+H]⁺) .

Physicochemical Properties

Solubility and Lipophilicity

1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone exhibits moderate aqueous solubility (∼50 μg/mL at pH 6.8) due to its balanced logP (∼1.2), as inferred from structurally similar spiro derivatives . The ketone group enhances polarity, while the spirocyclic core reduces crystal lattice energy, improving dissolution kinetics .

Table 2: Physicochemical Profile

PropertyValue
logP1.2 (predicted)
Solubility (pH 6.8)50 μg/mL
pKa8.9 (amine), 16.5 (ketone)

Stability

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